2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine
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Overview
Description
2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine (HMP) is a small organic compound used extensively as a building block for the synthesis of other organic compounds. It has a molecular weight of 216.24 .
Synthesis Analysis
The synthesis of HMP and similar compounds has been reported in various studies. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled . Another study reported the synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine .Molecular Structure Analysis
The molecular structure of HMP is represented by the InChI code1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15)
. This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis
While specific chemical reactions involving HMP are not detailed in the search results, it’s known that hydrazinyl-containing pyrrolo[2,3-d]pyrimidines have been synthesized and profiled for their potential as potent, selective, and oral JAK1 inhibitors for the treatment of rheumatoid arthritis .Physical and Chemical Properties Analysis
HMP has a molecular weight of 216.24 . The InChI key, which is a unique identifier for chemical substances, for HMP isRLXITMZZDRZBDJ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Novel Compounds
- Research demonstrates the synthesis of novel pyrimidine derivatives and their potential applications in creating compounds with specific biological activities. For instance, Mahmoud et al. (2011) explored the synthesis of pyrimidine derivatives and evaluated them for antiviral activities, highlighting the methodological advancements in synthesizing pyrimidine compounds but found no significant antiviral activity in the compounds studied (Mahmoud et al., 2011).
Anticonvulsant and Neurotoxicity Studies
- Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, assessing their anticonvulsant and neurotoxicity effects. This study underscores the therapeutic potential of pyrimidine derivatives in neurological research, with some compounds showing high activity at low doses (Shaquiquzzaman et al., 2012).
Antimicrobial Activity
- The synthesis of thienopyrimidine derivatives and their antimicrobial activity assessment reveal the potential of pyrimidine compounds as antimicrobial agents. Ahmed et al. (2020) found that some newly synthesized compounds displayed promising antimicrobial activity, indicating the role of pyrimidine derivatives in developing new antimicrobials (Ahmed et al., 2020).
Anti-inflammatory and Anti-cancer Activities
- Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized and evaluated for their anti-inflammatory and anti-cancer activities show significant promise. Kaping et al. (2016) described a convenient synthesis route and highlighted the therapeutic potential of these compounds, some of which demonstrated promising results in preliminary screenings (Kaping et al., 2016).
Synthesis and Characterization of Pyrimidine Derivatives
- The work by Hanafy (2011) on synthesizing new pyrido[2,3-d]pyrimidine derivatives and assessing their antifungal activities provides insight into the versatility of pyrimidine compounds in addressing fungal infections, with some synthesized compounds showing significant antifungal activities (Hanafy, 2011).
Copper Corrosion Inhibition
- Khaled et al. (2011) investigated the inhibition performance of a pyrimidine derivative towards copper corrosion in saline solutions, offering a novel approach to corrosion inhibition. This research highlights the utility of pyrimidine compounds in materials science, particularly in protecting metals from corrosion (Khaled et al., 2011).
Safety and Hazards
While specific safety and hazard information for HMP is not available in the search results, it’s important to handle all chemical substances with care. For example, a similar compound, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, is known to be toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions for HMP and similar compounds could involve further exploration of their potential therapeutic applications. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled, aiming to minimize adverse effects such as anemia . This suggests that there could be potential for the development of new therapies using these compounds.
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been studied for their effects on human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXITMZZDRZBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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